molecular formula C20H20FN3O2S B2850679 1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide CAS No. 1286709-62-3

1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

Cat. No. B2850679
CAS RN: 1286709-62-3
M. Wt: 385.46
InChI Key: MZWQZUMDZAVPHZ-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzo[d]thiazolyl group, a methoxyphenethyl group, and an azetidine-3-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorobenzo[d]thiazolyl group would contribute a six-membered aromatic ring, while the azetidine-3-carboxamide group would add a four-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorobenzo[d]thiazolyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorobenzo[d]thiazolyl group might increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Material Science

The fluorobenzothiazol component of the molecule suggests it could be used in the synthesis of semiconductors for plastic electronics . Its rigid planar structure might allow for efficient intermolecular π–π overlap, which is crucial for the conductivity and stability of organic electronic materials.

properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-26-16-7-3-2-5-13(16)9-10-22-19(25)14-11-24(12-14)20-23-18-15(21)6-4-8-17(18)27-20/h2-8,14H,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWQZUMDZAVPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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